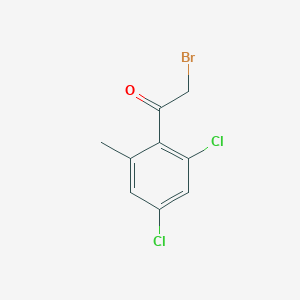

2',4'-Dichloro-6'-methylphenacyl bromide

Description

2',4'-Dichloro-6'-methylphenacyl bromide is a halogenated aromatic compound featuring a phenacyl core substituted with chlorine atoms at the 2' and 4' positions and a methyl group at the 6' position. The bromine atom on the ketone group enhances its reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-1-(2,4-dichloro-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGPLPWGASQAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-6’-methylphenacyl bromide typically involves the bromination of 2’,4’-dichloro-6’-methylacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent under controlled conditions to ensure the selective bromination at the phenacyl position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-6’-methylphenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of phenacyl ketones or carboxylic acids.

Reduction: Formation of phenacyl alcohols or alkanes.

Scientific Research Applications

Organic Chemistry

DCMPhBr serves as a reagent in organic synthesis, particularly in the preparation of phenacyl derivatives. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of complex organic molecules.

- Oxidation and Reduction Reactions : DCMPhBr can undergo oxidation to yield carboxylic acids or reduction to form alcohols, making it useful for modifying molecular structures.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Substituted phenacyl derivatives | Sodium azide, potassium thiocyanate |

| Oxidation | Ketones, carboxylic acids | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

Biochemical Studies

In biochemistry, DCMPhBr is utilized for:

- Enzyme Inhibition Studies : Its ability to alkylate biomolecules allows researchers to study enzyme activity and inhibition mechanisms.

- Protein Modification : DCMPhBr can modify proteins for structural and functional analysis, aiding in understanding protein interactions and functions.

Pharmaceutical Development

DCMPhBr is employed in drug discovery and development:

- Synthesis of Pharmaceutical Intermediates : It plays a crucial role in creating intermediates for active pharmaceutical ingredients (APIs).

- Research on Drug Mechanisms : The compound's reactivity with biological molecules helps elucidate drug mechanisms and interactions.

Case Studies

-

Enzyme Inhibition Research :

A study investigated the effect of DCMPhBr on a specific enzyme involved in metabolic pathways. The results indicated that DCMPhBr effectively inhibited enzyme activity through covalent modification, providing insights into potential therapeutic applications. -

Synthesis of Novel Anticancer Agents :

Researchers synthesized a series of phenacyl derivatives using DCMPhBr as a starting material. Some derivatives exhibited promising anticancer activity in vitro, highlighting the compound's potential in drug development.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-methylphenacyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromide group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 2',4'-dichloro-6'-methylphenacyl bromide and related compounds:

*Calculated based on molecular formulas.

Key Observations:

- Positional Isomerism : The 2',4'-dichloro-6'-methyl isomer differs from 2',6'-dichloro-4'-methylphenacyl bromide () in substituent placement. Such positional changes influence electronic properties (e.g., dipole moments) and steric hindrance, affecting reactivity in synthesis and binding affinity in biological systems .

- Functional Group Variations : Replacement of methyl with difluoromethoxy () introduces electronegative fluorine atoms, altering solubility and metabolic stability. Difluoromethoxy groups are often used in drug design to resist oxidative degradation .

- Phosphonium Derivatives : Compounds like (4'-methylphenacyl)triphenylphosphonium bromide () serve as Wittig reagents, highlighting the utility of phenacyl bromides in forming carbon-carbon double bonds .

Survivin Inhibition (Sepantronium Bromide, YM-155)

It inhibits survivin (IC₅₀ = 0.54 nM) and shows potent antitumor activity. The presence of a methyl group in YM-155’s structure suggests that alkyl substituents in phenacyl derivatives can enhance tumor tissue penetration .

Receptor Antagonism (YM022)

YM022 () contains a 2'-methylphenacyl group within a benzodiazepine framework. Its specificity for the cholecystokinin 2 receptor (CCK2R) underscores the importance of substituent positioning; a 6'-methyl group (as in the target compound) may alter binding kinetics due to steric effects .

Comparative Reactivity:

- Electrophilicity: The 2',4'-dichloro substitution increases the electrophilicity of the ketone carbon, making it more reactive toward nucleophiles compared to non-halogenated analogs.

- Steric Effects : The 6'-methyl group may hinder reactions at the para position, directing substitutions to the ortho or meta positions.

Physicochemical Properties

- Solubility : Chlorine and bromine atoms reduce aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in drug candidates.

- Thermal Stability: Halogenated phenacyl bromides generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular halogen bonding .

Biological Activity

2',4'-Dichloro-6'-methylphenacyl bromide (DCMPB) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of DCMPB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DCMPB is characterized by the presence of dichloromethyl and bromide functional groups, which contribute to its reactivity and biological effects. The compound's chemical structure can be represented as follows:

- IUPAC Name : 2',4'-Dichloro-6'-methylphenacyl bromide

- CAS Number : 1807180-68-2

The biological activity of DCMPB is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : DCMPB has been shown to inhibit specific enzymes that are critical for cellular processes, potentially disrupting metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that DCMPB exhibits antimicrobial properties against a range of pathogens. A study conducted by Andújar et al. (2012) demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis and function.

Case Studies

- Toxicological Assessment : A case study highlighted the toxic effects of bromide compounds, including DCMPB, in veterinary medicine. A dog presented with symptoms consistent with bromide toxicity after dietary changes led to elevated bromide levels in the blood. Treatment involved reducing bromide intake and supportive care, resulting in clinical improvement .

- In Vitro Studies : Laboratory studies have evaluated the cytotoxic effects of DCMPB on various cell lines. These studies typically measure cell viability using assays such as MTT or XTT, revealing dose-dependent responses indicative of its potential as a cytotoxic agent .

Data Tables

Q & A

Basic: What are the optimized synthetic routes for 2',4'-Dichloro-6'-methylphenacyl bromide, and how do reaction conditions influence yield?

The synthesis of 2',4'-Dichloro-6'-methylphenacyl bromide can be adapted from classical phenacyl bromide preparation methods. A common approach involves bromination of a substituted acetophenone precursor using bromine (Br₂) or hydrogen bromide (HBr) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . Key factors influencing yield include:

- Solvent selection : Non-polar solvents (e.g., carbon tetrachloride) minimize side reactions like hydrolysis .

- Temperature control : Exothermic bromination requires cooling (0–5°C) to prevent over-bromination or decomposition.

- Stoichiometry : Excess bromine (>1.1 eq) ensures complete α-bromination of the ketone.

For the dichloro-methyl derivative, regioselective halogenation and methyl group stability under bromination conditions must be validated via NMR and LC-MS monitoring .

Basic: What purification techniques are effective for isolating high-purity 2',4'-Dichloro-6'-methylphenacyl bromide?

High-purity isolation typically employs:

- Recrystallization : Using ethanol or methanol to exploit solubility differences between the product and unreacted starting materials .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 7:3) separates halogenated byproducts .

- HPLC validation : ≥95% purity can be confirmed using reverse-phase C18 columns with UV detection at 254 nm, referencing retention times against standards .

Advanced: How do the chloro and methyl substituents affect the compound’s photochemical reactivity compared to unsubstituted phenacyl bromide?

The electron-withdrawing chloro groups (2' and 4' positions) enhance photolability by stabilizing radical intermediates, while the 6'-methyl group introduces steric hindrance and slight electron donation. This combination alters:

- Absorption spectra : A bathochromic shift due to chloro substituents, requiring lower-energy UV light (e.g., 300–350 nm) for photoactivation .

- Reaction kinetics : Competitive pathways (e.g., Norrish Type I vs. II) can be probed via time-resolved spectroscopy in acetonitrile or THF .

Controlled studies comparing quantum yields with unsubstituted phenacyl bromide are critical to quantify substituent effects .

Advanced: What analytical methods are most reliable for quantifying trace impurities in this compound?

- Capillary Electrophoresis (CE) : Optimized buffers (e.g., 20 mM borate, pH 9.2) resolve bromide ions from chloride, with detection limits <0.1% for halogenated contaminants .

- High-Resolution Mass Spectrometry (HRMS) : Identifies trace byproducts (e.g., di-brominated species) with ppm-level accuracy .

- ¹H/¹³C NMR : Quantifies positional isomers (e.g., 3',4'-dichloro derivatives) via integration of aromatic proton signals .

Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Conflicting reports on stability may arise from varying acid types (e.g., HBr vs. HCl) or concentrations. Methodological approaches include:

- Controlled degradation studies : Expose the compound to 33% HBr in acetic acid vs. trifluoroacetic acid (TFA) at 25°C and 50°C, monitoring degradation via HPLC at intervals (0, 6, 12, 24 h) .

- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to distinguish acid-catalyzed hydrolysis from radical-mediated decomposition .

Advanced: What strategies mitigate competing side reactions during its use as a photoactive protecting group?

- Wavelength optimization : Narrow-band UV filters (e.g., 310 nm cutoff) minimize undesired photolysis of sensitive functional groups .

- Solvent screening : Aprotic solvents (e.g., DMF) reduce hydrolysis of intermediates during deprotection .

- Additive effects : Triethylamine (1–5 mol%) quenches HBr generated during photolysis, preventing acid-catalyzed side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.